molecular formula C10H12BrN3O3S B5593025 METHYL 2-[(5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE

METHYL 2-[(5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE

Cat. No.: B5593025
M. Wt: 334.19 g/mol
InChI Key: YBYAJDXREBXVDK-UHFFFAOYSA-N
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Description

METHYL 2-[(5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyrimidine ring and an acetamido group, making it a valuable molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE typically involves multiple steps, starting with the bromination of a pyrimidine derivative. The acetamido group is then introduced through an acetylation reaction. The final step involves the formation of the thioester linkage, which is achieved by reacting the intermediate with methyl 2-bromoacetate under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents to ensure optimal results .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

METHYL 2-[(5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE has numerous applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 2-[(5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE exerts its effects involves its interaction with specific molecular targets. The brominated pyrimidine ring and acetamido group allow it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the thioester linkage can also participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(5-BROMO-2-ACETAMIDO-6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETATE is unique due to its combination of a brominated pyrimidine ring, acetamido group, and thioester linkage. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

methyl 2-(2-acetamido-5-bromo-6-methylpyrimidin-4-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O3S/c1-5-8(11)9(18-4-7(16)17-3)14-10(12-5)13-6(2)15/h4H2,1-3H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYAJDXREBXVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC(=O)C)SCC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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